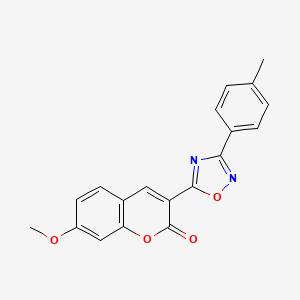![molecular formula C20H17ClN2O3 B8458720 methyl 3-[(2-chloroquinoline-4-carbonyl)amino]-2,4-dimethylbenzoate](/img/structure/B8458720.png)
methyl 3-[(2-chloroquinoline-4-carbonyl)amino]-2,4-dimethylbenzoate
Vue d'ensemble
Description
methyl 3-[(2-chloroquinoline-4-carbonyl)amino]-2,4-dimethylbenzoate is a complex organic compound that belongs to the class of quinoline derivatives Quinolines are aromatic compounds consisting of a benzene ring fused with a pyridine ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of methyl 3-[(2-chloroquinoline-4-carbonyl)amino]-2,4-dimethylbenzoate typically involves multiple steps. One common method starts with the preparation of 2-chloroquinoline-4-carboxylic acid, which is then converted into its acid chloride form using reagents like thionyl chloride. This acid chloride is then reacted with 3-amino-2,4-dimethylbenzoic acid to form the desired amide linkage. The final step involves esterification with methanol in the presence of a catalyst such as sulfuric acid .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and high-throughput screening to ensure high yield and purity. The reaction conditions are carefully controlled to minimize by-products and maximize efficiency .
Analyse Des Réactions Chimiques
Types of Reactions
methyl 3-[(2-chloroquinoline-4-carbonyl)amino]-2,4-dimethylbenzoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using hydrogen gas in the presence of a palladium catalyst.
Substitution: Nucleophilic substitution reactions can occur, particularly at the chloroquinoline moiety.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Hydrogen gas with palladium on carbon.
Substitution: Sodium methoxide in methanol.
Major Products
Oxidation: Formation of quinoline N-oxides.
Reduction: Formation of the corresponding amine.
Substitution: Formation of methoxyquinoline derivatives.
Applications De Recherche Scientifique
methyl 3-[(2-chloroquinoline-4-carbonyl)amino]-2,4-dimethylbenzoate has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential as an antimicrobial and anticancer agent.
Medicine: Investigated for its role in drug development, particularly in targeting specific enzymes and receptors.
Industry: Utilized in the development of new materials and as a catalyst in various chemical reactions.
Mécanisme D'action
The mechanism of action of methyl 3-[(2-chloroquinoline-4-carbonyl)amino]-2,4-dimethylbenzoate involves its interaction with specific molecular targets. The quinoline moiety is known to intercalate with DNA, disrupting its function and leading to cell death. Additionally, the compound can inhibit certain enzymes, such as topoisomerases, which are crucial for DNA replication and repair .
Comparaison Avec Des Composés Similaires
Similar Compounds
2-Chloroquinoline-3-carbaldehyde: Shares the quinoline core but differs in functional groups.
Ethyl 2-chloroquinoline-3-carboxylate: Another quinoline derivative with similar biological activities.
Uniqueness
methyl 3-[(2-chloroquinoline-4-carbonyl)amino]-2,4-dimethylbenzoate is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. Its ability to form stable amide and ester linkages makes it a versatile intermediate in organic synthesis .
Propriétés
Formule moléculaire |
C20H17ClN2O3 |
|---|---|
Poids moléculaire |
368.8 g/mol |
Nom IUPAC |
methyl 3-[(2-chloroquinoline-4-carbonyl)amino]-2,4-dimethylbenzoate |
InChI |
InChI=1S/C20H17ClN2O3/c1-11-8-9-13(20(25)26-3)12(2)18(11)23-19(24)15-10-17(21)22-16-7-5-4-6-14(15)16/h4-10H,1-3H3,(H,23,24) |
Clé InChI |
ISGOBJKTOCHBHN-UHFFFAOYSA-N |
SMILES canonique |
CC1=C(C(=C(C=C1)C(=O)OC)C)NC(=O)C2=CC(=NC3=CC=CC=C32)Cl |
Origine du produit |
United States |
Synthesis routes and methods
Procedure details








Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![Pyridazine,4-ethyl-3-[[2-(3-fluorophenyl)-1h-imidazol-1-yl]methyl]-6-(1-piperidinyl)-](/img/structure/B8458637.png)
![Bicyclo[2.2.2]octane-1-carbonyl chloride](/img/structure/B8458639.png)
![5-(1-methylcyclopropyl)-6,7-dihydro-4H-[1,3]thiazolo[5,4-c]pyridine](/img/structure/B8458644.png)

![2-Trimethylsilanyl-4,5-dihydro-thieno[2,3-c]pyran-7-one](/img/structure/B8458654.png)

![1,2-Benzisothiazole, 5-[4-isocyanato-2-(trifluoromethyl)phenoxy]-](/img/structure/B8458664.png)






![1-[4-Methyl-4-(4-methylphenyl)pent-1-en-1-yl]-3-phenoxybenzene](/img/structure/B8458735.png)
